
3-(pyrrolidine-1-carbonyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(pyrrolidine-1-carbonyl)-1H-indole” contains a pyrrolidine ring and an indole ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The indole ring is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of “this compound” would be characterized by the presence of the pyrrolidine and indole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can vary widely depending on the specific compound and conditions. For example, pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM .作用機序
Target of Action
Compounds characterized by the pyrrolidine ring, such as 3-(pyrrolidine-1-carbonyl)-1h-indole, have been reported to exhibit target selectivity towards various proteins . The specific targets can vary depending on the structural modifications and stereochemistry of the pyrrolidine ring .
Mode of Action
The pyrrolidine ring, a key feature of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological profile of drug candidates can be influenced by the different stereoisomers and the spatial orientation of substituents, which can lead to a different binding mode to enantioselective proteins .
実験室実験の利点と制限
One advantage of using 3-(pyrrolidine-1-carbonyl)-1H-indole V in lab experiments is its ability to selectively activate PKC, allowing for the study of specific downstream targets and cellular processes. However, its potency and selectivity can also be a limitation, as high concentrations may lead to off-target effects and toxicity.
将来の方向性
For the study of 3-(pyrrolidine-1-carbonyl)-1H-indole V include the development of more selective and potent analogs, as well as the exploration of its potential as a therapeutic agent in various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify its downstream targets in different cell types and tissues.
合成法
The synthesis of 3-(pyrrolidine-1-carbonyl)-1H-indole V involves the condensation of indole-3-carboxaldehyde with pyrrolidine-1-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. This method has been modified and optimized over the years to improve the yield and purity of the product.
科学的研究の応用
Indolactam V has been found to have a range of biological activities, including its ability to activate protein kinase C (PKC), a family of enzymes involved in various cellular processes. This activation leads to the phosphorylation of downstream targets, resulting in changes in cell behavior and gene expression. As a result, 3-(pyrrolidine-1-carbonyl)-1H-indole V has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and HIV.
生化学分析
Biochemical Properties
The pyrrolidine ring in 3-(pyrrolidine-1-carbonyl)-1H-indole can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
1H-indol-3-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(15-7-3-4-8-15)11-9-14-12-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAGDVZHRHJRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B2877779.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2877780.png)
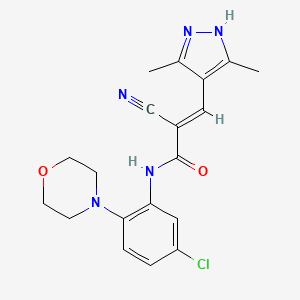

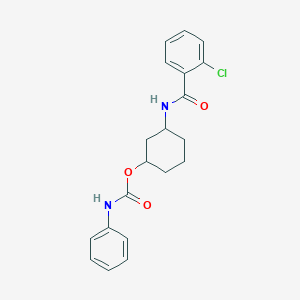
![N-[1-(4-Methylsulfonylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2877787.png)
![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B2877788.png)
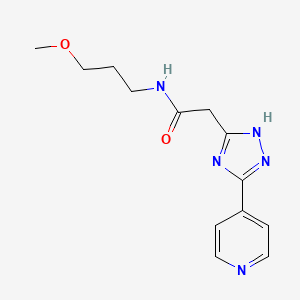
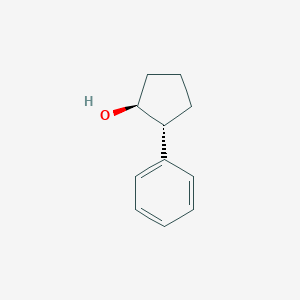
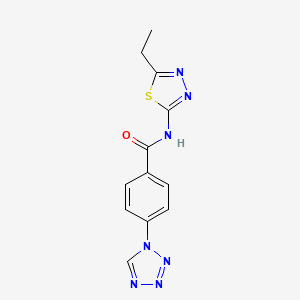
![(E)-2-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2877796.png)
![2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2877797.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2877798.png)
![6-acetyl-2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2877799.png)